Varespladib-d5
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Overview
Description
Varespladib-d5 is a deuterated form of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .
Preparation Methods
The synthesis of Varespladib-d5 involves several steps, starting with 4-oxyindole as the starting material. The process includes protecting the N atom with phenylsulfonyl, introducing an acetyl group to the site 2 of indole, reducing and deprotecting to obtain 2-ethyl-4-oxyindole, and finally acylating the site 3 of the indole with oxalyl chloride followed by ammonolysis . The reaction conditions are mild, and the process is cost-effective with high yield .
Chemical Reactions Analysis
Varespladib-d5 primarily undergoes inhibition reactions with secretory phospholipase A2 (sPLA2). It does not significantly affect other enzymatic activities such as caseinolytic and esterasic activities . The compound is known to inhibit the enzymatic, coagulant, and haemorrhagic activities of snake venom . Common reagents used in these reactions include various buffers and substrates specific to the enzymatic assays .
Scientific Research Applications
Varespladib-d5 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phospholipase A2 inhibitors.
Biology: The compound is utilized in research focusing on the inhibition of inflammatory pathways.
Medicine: This compound is being investigated for its potential to treat acute coronary syndrome and other inflammatory diseases. .
Mechanism of Action
Varespladib-d5 exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . This inhibition disrupts the first step of the arachidonic acid pathway, which is crucial in the inflammatory response . By blocking sPLA2, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Varespladib-d5 is unique in its potent inhibition of sPLA2 compared to other similar compounds. Some similar compounds include:
Methyl-varespladib: An orally bioavailable prodrug of Varespladib, also used for inhibiting sPLA2.
Marimastat: Another inhibitor used in combination with Varespladib for enhanced protection against snake venom.
This compound stands out due to its high specificity and efficacy in inhibiting sPLA2, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D |
InChI Key |
BHLXTPHDSZUFHR-LOOCXSPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H] |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N |
Origin of Product |
United States |
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